Ácido 3-fenilisonicotínico

Descripción general

Descripción

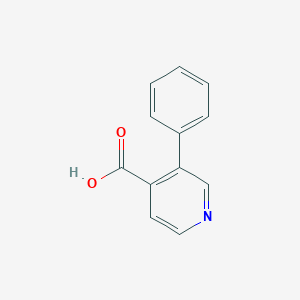

3-Phenylpyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a phenyl group at the 3-position and a carboxylic acid group at the 4-position

Aplicaciones Científicas De Investigación

3-Phenylisonicotinic acid is a compound that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, including medicinal chemistry, material science, and analytical chemistry, supported by comprehensive data tables and documented case studies.

Anticancer Activity

Recent studies have indicated that 3-phenylisonicotinic acid exhibits promising anticancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable study demonstrated that this compound could induce apoptosis in breast cancer cells, providing a potential lead for new cancer therapies .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that 3-phenylisonicotinic acid displays significant inhibitory effects against various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations. For instance, it has been effective against resistant strains of Staphylococcus aureus .

Neurological Applications

In the realm of neurology, 3-phenylisonicotinic acid has been investigated for its neuroprotective effects. Studies suggest that it may help mitigate neurodegenerative processes by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Polymer Synthesis

3-Phenylisonicotinic acid can be utilized as a monomer in the synthesis of novel polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has shown that polymers derived from this compound exhibit improved performance in applications such as coatings and composites .

Nanotechnology

The compound has potential applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and targeted delivery, making it a subject of interest in pharmaceutical nanotechnology .

Chromatography

3-Phenylisonicotinic acid serves as a standard reference material in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). Its distinct retention time allows for the accurate quantification of related compounds in complex mixtures, which is crucial for quality control in pharmaceutical manufacturing .

Spectroscopy

In spectroscopy, 3-phenylisonicotinic acid is used as a calibration standard due to its well-defined spectral characteristics. It aids in the identification and quantification of similar compounds through techniques like UV-Vis and NMR spectroscopy .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of 3-phenylisonicotinic acid derivatives. The research involved synthesizing various derivatives and testing their effects on breast cancer cell lines. Results indicated that specific modifications to the phenyl group significantly enhanced anticancer activity, suggesting avenues for further drug development.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of 3-phenylisonicotinic acid against multi-drug resistant bacteria. The study highlighted its effectiveness compared to conventional antibiotics, paving the way for new treatments against resistant infections.

Análisis Bioquímico

Biochemical Properties

It is known that this compound interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

A related compound, 3-phenylpropionic acid (3-PPA), has been shown to promote myotube hypertrophy by inhibiting protein degradation and promoting protein acetylation in C2C12 and chick embryo primary skeletal muscle myotubes .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound is stable at temperatures between 2-8°C .

Metabolic Pathways

Phenolic compounds, which include 3-Phenylisonicotinic acid, are known to be involved in various metabolic pathways .

Transport and Distribution

It is likely that this compound interacts with various transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

It is likely that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenylpyridine-4-carboxylic acid typically involves the reaction of pyridine derivatives with phenyl-substituted reagents. One common method is the recyclization of a thiopyran ring using cyclic secondary amines, followed by conversion into substituted thieno[2,3-b]pyridines . Another approach involves the use of Grignard reagents to add phenyl groups to pyridine N-oxides, followed by treatment with acetic anhydride .

Industrial Production Methods: Industrial production of 3-phenylpyridine-4-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts, such as copper salts and D-glucose, can enhance the efficiency and sustainability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 3-phenylpyridine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions include substituted pyridines, phenyl derivatives, and various functionalized carboxylic acids .

Mecanismo De Acción

The mechanism of action of 3-phenylpyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its neurotropic activity is attributed to its ability to modulate neurotransmitter systems and receptor sites in the brain . The compound’s effects are mediated through nucleophilic attack and formation of pyridine rings, which influence various biochemical pathways .

Comparación Con Compuestos Similares

- 4-Phenylpyridine-3-carboxylic acid

- 3-Hydroxy-4-phenylthieno[2,3-b]pyridine

- 4-Phenylpyridine-2-one

- 6-Phenylpyrimidin-4-one

Comparison: 3-phenylpyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits unique neurotropic activity and potential therapeutic applications .

Actividad Biológica

3-Phenylisonicotinic acid (3-PINA) is a derivative of isonicotinic acid, a compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of 3-PINA, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-PINA is characterized by the presence of a phenyl group attached to the isonicotinic acid structure, which consists of a pyridine ring with a carboxylic acid functional group. The modification of the isonicotinic acid structure with a phenyl group enhances its lipophilicity and may influence its biological activity.

Antibacterial and Antimycobacterial Activity

Research indicates that derivatives of isonicotinic acid, including 3-PINA, exhibit significant antibacterial properties. A study synthesized various isonicotinic acid derivatives and evaluated their activity against Mycobacterium tuberculosis and other bacterial strains. The results showed that certain derivatives demonstrated potent anti-mycobacterial activity, with 3-PINA being highlighted for its effectiveness against non-tuberculous mycobacteria .

Table 1: Antimicrobial Activity of Isonicotinic Acid Derivatives

| Compound | Activity Against Mycobacterium | Activity Against Other Bacteria | Toxicity Level |

|---|---|---|---|

| 3-Phenylisonicotinic Acid | Moderate | High | Low |

| Isoniazid | High | Moderate | Moderate |

| Compound X | Very High | Low | High |

Antioxidant Properties

In addition to its antibacterial effects, 3-PINA has been evaluated for its antioxidant properties. Studies have shown that compounds derived from isonicotinic acid can scavenge free radicals and inhibit lipid peroxidation, which suggests potential applications in preventing oxidative stress-related diseases .

Anticancer Activity

The anticancer potential of 3-PINA has been investigated in various studies. It has shown promising results in inhibiting the growth of several cancer cell lines, including lung (A549), colorectal (HCT-116), and breast (MCF-7) cancer cells. The compound's mechanism involves the induction of apoptosis and modulation of key signaling pathways associated with cell proliferation and survival .

Table 2: Anticancer Activity of 3-PINA

| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 | 4.73 | Apoptosis induction |

| HCT-116 | 3.60 | Cell cycle arrest |

| MCF-7 | 5.00 | Inhibition of proliferation |

The biological activities of 3-PINA can be attributed to several mechanisms:

- Inhibition of Enzymes : Compounds like 3-PINA may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Gene Expression Modulation : Studies indicate that 3-PINA can influence the expression of genes related to drug metabolism (e.g., NAT1, NAT2) and apoptosis pathways, enhancing its therapeutic efficacy .

- Cell Cycle Regulation : The compound has been shown to affect cell cycle progression in cancer cells, particularly by inducing G0/G1 phase arrest .

Case Studies

- Antimycobacterial Study : A study evaluated the efficacy of various isonicotinic acid derivatives against Mycobacterium tuberculosis. Results indicated that compounds with phenyl substitutions exhibited enhanced activity compared to non-substituted analogs, suggesting that structural modifications can significantly impact biological outcomes .

- Anticancer Evaluation : In vitro studies demonstrated that 3-PINA effectively inhibited the proliferation of A549 and HCT-116 cells with IC50 values significantly lower than standard chemotherapeutics. The compound's ability to induce apoptosis was confirmed through flow cytometry assays .

Propiedades

IUPAC Name |

3-phenylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(15)10-6-7-13-8-11(10)9-4-2-1-3-5-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKFWWNHOUWPSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376588 | |

| Record name | 3-phenylpyridine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104096-15-3 | |

| Record name | 3-phenylpyridine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.